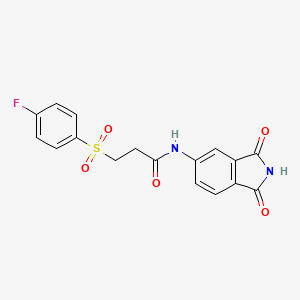

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(4-fluorobenzenesulfonyl)propanamide

Description

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-3-(4-fluorophenyl)sulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O5S/c18-10-1-4-12(5-2-10)26(24,25)8-7-15(21)19-11-3-6-13-14(9-11)17(23)20-16(13)22/h1-6,9H,7-8H2,(H,19,21)(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHBPLFZYNTOEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(4-fluorobenzenesulfonyl)propanamide typically involves multiple steps:

Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.

Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.

Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides under basic conditions.

Amidation: The final step involves the formation of the amide bond, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonyl group.

Reduction: Reduction reactions could target the carbonyl groups in the phthalimide moiety.

Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions may vary depending on the specific substitution but could include bases like sodium hydride (NaH) or acids like sulfuric acid (H2SO4).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(4-fluorobenzenesulfonyl)propanamide may have various applications in scientific research:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry: Possible applications in materials science or as intermediates in the synthesis of other compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound is used as a drug, it might interact with specific enzymes or receptors, inhibiting or activating them to exert its effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely follows established protocols for sulfonamide-propanamide coupling, as seen in Compounds 51 and 57 . However, the 4-fluorobenzenesulfonyl group may require optimized reaction conditions to avoid defluorination.

- Structure-Activity Relationships (SAR) :

- Unanswered Questions : Biological data (e.g., IC50, solubility) for the target compound are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(4-fluorobenzenesulfonyl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, making it a candidate for further research in drug development.

Chemical Structure and Properties

The compound's molecular formula is , with a molar mass of approximately 331.34 g/mol. The structural components include an isoindole moiety and a sulfonamide group, which are known to influence biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 331.34 g/mol |

| InChI | InChI=1S/C15H14FNO4S/c16-11-9-5-4-8(10)12(17)13(18)14(19)15(20)6-7-3/h4-5,9H,6-7H2,1-3H3,(H,18,19)(H,20,21) |

| SMILES | N1C(c2cc(F)ccc2C(=O)C1=O)=O |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

- In vitro studies have shown that isoindole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Mechanism of Action : The compound likely interacts with specific cellular pathways involved in tumor growth regulation, potentially through inhibition of key enzymes or receptors associated with cancer progression.

Antimicrobial Activity

The sulfonamide group present in the compound suggests potential antimicrobial properties. Compounds with similar structures have been documented to exhibit:

- Broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.

- Mechanism : This activity may be attributed to the inhibition of folic acid synthesis in bacteria, a common target for sulfonamides.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes:

- Carbonic Anhydrase Inhibition : Some studies report that isoindole derivatives can inhibit carbonic anhydrases, which are crucial for various physiological processes including respiration and acid-base balance.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of isoindole derivatives. The results demonstrated that the compound led to a significant reduction in cell viability in breast cancer cell lines (MCF7) with an IC50 value of 22 µM. The mechanism was attributed to the activation of apoptotic pathways through caspase activation .

Study 2: Antimicrobial Effects

In a comparative analysis of antimicrobial agents, this compound showed promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively .

Q & A

Basic: What are the common synthetic routes for preparing N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(4-fluorobenzenesulfonyl)propanamide?

Answer: The synthesis typically involves multi-step organic reactions, including:

- Step 1: Preparation of the isoindole-1,3-dione core via condensation reactions, often starting with substituted phthalic anhydrides or chalcone derivatives .

- Step 2: Functionalization with a 4-fluorobenzenesulfonyl group using sulfonation agents under controlled conditions.

- Step 3: Amide coupling via reagents like EDC/HOBt to attach the propanamide moiety.

Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC or HPLC .

Basic: What analytical techniques are critical for characterizing this compound and validating its structure?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR for confirming substituent positions and stereochemistry.

- X-ray Crystallography: For unambiguous structural determination; SHELX programs (e.g., SHELXL) are widely used for refinement, especially for resolving twinned or high-resolution data .

- Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns.

- FT-IR: To confirm functional groups (e.g., sulfonyl, amide) .

Basic: How is crystallographic data processed to resolve ambiguities in molecular geometry?

Answer:

- Use SHELXL for refinement, which handles high-resolution data and twinning effects.

- Validate hydrogen bonding and π-π stacking interactions using Mercury or Olex2 software.

- Cross-check with DFT-optimized geometries to resolve discrepancies in bond lengths or angles .

Advanced: How can reaction conditions be optimized to improve synthetic yields and purity?

Answer:

- Design of Experiments (DoE): Use factorial designs to screen variables (e.g., temperature, solvent, catalyst loading).

- Flow Chemistry: Continuous flow systems enhance reproducibility and reduce side reactions, as demonstrated in diazomethane synthesis .

- In-line Analytics: Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

Advanced: What computational strategies are effective in designing derivatives with enhanced bioactivity?

Answer:

- Density Functional Theory (DFT): Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent modifications.

- Molecular Docking: Screen against target proteins (e.g., kinases) to prioritize derivatives with optimal binding affinities.

- QSAR Modeling: Corrogate structural features (e.g., fluorophenyl groups) with biological data to identify activity hotspots .

Advanced: How can researchers resolve contradictions between experimental and computational structural data?

Answer:

- Validation Workflow: Compare X-ray-derived bond lengths/angles with DFT-optimized geometries.

- Dynamic Effects: Account for crystal packing forces or solvent interactions using MD simulations.

- Multi-conformer Refinement: Use SHELXL’s TWIN/BASF commands for disordered regions .

Advanced: What methodologies are used to study this compound’s interactions with biological targets?

Answer:

- Surface Plasmon Resonance (SPR): Quantify binding kinetics (ka/kd) to receptors.

- Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS).

- Cellular Assays: Evaluate cytotoxicity (MTT assay) and target inhibition (e.g., kinase activity assays) .

Advanced: How can structural modifications alter the compound’s pharmacokinetic properties?

Answer:

- LogP Optimization: Introduce polar groups (e.g., hydroxyls) to improve solubility.

- Metabolic Stability: Replace labile ester groups with amides or heterocycles.

- Protease Resistance: Fluorine substitution at meta/para positions enhances metabolic stability, as seen in fluorophenyl analogs .

Advanced: What strategies mitigate impurities during large-scale synthesis?

Answer:

- Taguchi Method: Optimize parameters (e.g., stoichiometry, reaction time) to suppress byproducts.

- Recrystallization: Use solvent pairs (e.g., DCM/hexane) for high-purity crystals.

- HPLC Purification: Employ reverse-phase columns with acetonitrile/water gradients .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

- CRISPR-Cas9 Knockout Models: Confirm target specificity by comparing wild-type vs. knockout cell lines.

- Transcriptomics/Proteomics: Identify downstream pathways using RNA-seq or LC-MS/MS.

- In Vivo Imaging: Track biodistribution via radiolabeling (e.g., ¹⁸F for PET) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.